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Bacteriocin leucocin C -

Bacteriocin leucocin C

Catalog Number: EVT-246981
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Leucocin C is primarily sourced from Leuconostoc carnosum, a species of lactic acid bacteria commonly found in fermented foods. This bacterium is known for its probiotic properties and ability to produce various antimicrobial substances, including bacteriocins. The gene encoding leucocin C, designated as lecC, has been cloned and expressed in different host organisms, such as Lactococcus lactis and Saccharomyces boulardii, to facilitate its production and study its properties.

Classification

Bacteriocins are classified into several classes based on their structural features:

  • Class I: Lantibiotics (containing unusual amino acids).
  • Class II: Non-lantibiotic bacteriocins, which include:
    • Class IIa: Linear peptides with a conserved N-terminal sequence.
    • Class IIb: Two-peptide systems.
  • Class III: Large, heat-labile proteins.

Leucocin C falls under Class IIa, characterized by its linear structure and stability at elevated temperatures.

Synthesis Analysis

Methods

The synthesis of leucocin C can be achieved through both natural fermentation processes and recombinant DNA technology.

  1. Natural Fermentation: Cultivating Leuconostoc carnosum under optimal growth conditions allows for the natural production of leucocin C.
  2. Recombinant DNA Technology: The gene lecC can be cloned into expression vectors such as plasmids. For example, the plasmid pLEB124 can be used to express leucocin C in Lactococcus lactis. This involves:
    • Digestion of plasmids with restriction enzymes (e.g., HindIII and BamHI).
    • Cloning the gene into the plasmid.
    • Transformation into competent bacterial cells via electroporation.

Technical Details

The expression strains are typically screened using assays like agar diffusion to confirm the production of active leucocin C. Techniques such as SDS-PAGE are employed to analyze the molecular weight and purity of the synthesized peptide.

Molecular Structure Analysis

Structure

Leucocin C has a linear structure consisting of approximately 44 amino acids. Its sequence includes a conserved region that is crucial for its antibacterial activity. The peptide is characterized by a hydrophobic core that facilitates interaction with bacterial membranes.

Data

The molecular weight of leucocin C is approximately 5 kDa. Structural studies often utilize techniques like circular dichroism and nuclear magnetic resonance spectroscopy to elucidate its conformation in solution.

Chemical Reactions Analysis

Reactions

Leucocin C primarily functions through mechanisms that disrupt bacterial cell membranes. The interactions between leucocin C and target bacteria lead to pore formation in the membrane, resulting in cell lysis.

Technical Details

The activity of leucocin C can be assessed through various assays, including:

  • Agar Diffusion Assays: To measure the inhibition zones against specific pathogens.
  • Minimum Inhibitory Concentration Tests: To determine the lowest concentration of leucocin C that prevents bacterial growth.
Mechanism of Action

Process

The mechanism by which leucocin C exerts its antibacterial effects involves several steps:

  1. Binding: Leucocin C binds to specific receptors on the surface of target bacteria.
  2. Membrane Disruption: The binding leads to alterations in membrane permeability, forming pores that compromise cell integrity.
  3. Cell Death: The resultant loss of essential ions and molecules leads to cell lysis and death.

Data

Studies have shown that leucocin C is particularly effective against Listeria monocytogenes, with minimum inhibitory concentrations ranging from 10 to 100 µg/mL depending on environmental conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow solution.
  • Solubility: Soluble in aqueous solutions; stability can vary with pH and temperature.

Chemical Properties

  • Stability: Leucocin C is stable at temperatures up to 60°C but may degrade under extreme pH conditions.
  • Activity Spectrum: Effective against various Gram-positive bacteria, particularly those associated with foodborne illnesses.

Relevant Data or Analyses

Characterization studies have shown that leucocin C retains activity after exposure to heat treatments commonly used in food processing, making it a suitable candidate for food preservation applications.

Applications

Scientific Uses

Leucocin C has several potential applications:

  • Food Preservation: Its antibacterial properties can be harnessed to enhance food safety by inhibiting pathogens in food products.
  • Therapeutic Applications: Research is ongoing into its potential use as an antimicrobial agent in clinical settings, particularly against resistant strains of bacteria.
  • Probiotic Formulations: As part of probiotic products, it may help maintain gut health by suppressing harmful bacteria.
Introduction to Bacteriocin Leucocin C: Discovery and Taxonomic Context

Historical Isolation and Characterization from Leuconostoc spp.

Leucocin C was first isolated from Leuconostoc carnosum 4010, a strain derived from vacuum-packaged meat products. Initial purification involved ammonium sulfate precipitation followed by chromatographic techniques, revealing a peptide molecular weight of 3.9 kDa [4] [8]. Genetic characterization identified the lecC gene located on a 6.2 kb plasmid, highlighting the plasmid-dependent biosynthesis common among Leuconostoc bacteriocins. This compact genetic architecture includes a structural gene and an adjacent immunity gene (lciC), which confers self-protection through cytoplasmic membrane binding [5] [8]. Early functional studies demonstrated leucocin C’s narrow spectrum, showing pronounced activity against Listeria monocytogenes but minimal effects against Gram-negative bacteria or other lactic acid bacteria (LAB) [4].

Table 1: Comparative Analysis of Bacteriocins from Leuconostoc Species

BacteriocinProducing StrainMolecular Weight (kDa)Genetic LocusPrimary Target
Leucocin CL. carnosum 40103.9PlasmidL. monocytogenes
Leucocin AL. gelidum UAL1873.8ChromosomalListeria spp.
Mesentericin Y105L. mesenteroides3.6PlasmidL. monocytogenes
Leuconocin OZL. carnosum OZ-D23.9UndeterminedBroad-spectrum

Classification Within Class IIa Bacteriocins: Structural and Functional Criteria

Leucocin C belongs to subclass IIa bacteriocins, defined by the conserved YGNGV motif ("pediocin box") at its N-terminus, a disulfide bond between Cys⁹ and Cys¹⁴, and a C-terminal amphiphilic α-helix essential for membrane insertion [5] [6] [9]. This class comprises heat-stable, non-modified peptides (<10 kDa) with high isoelectric points (pI 8–10). Leucocin C’s structure features a β-sheet N-terminal domain stabilized by the disulfide bridge and a hydrophobic C-terminus that penetrates target membranes [5] [10]. Functionally, class IIa bacteriocins like leucocin C exhibit target specificity mediated by electrostatic interactions with mannose phosphotransferase system (man-PTS) receptors on susceptible cells [5]. This receptor binding distinguishes them from pore-forming peptides with broad-spectrum activity.

Table 2: Structural and Functional Features of Class IIa Bacteriocins

FeatureLeucocin CPediocin PA-1Sakacin PConsensus in Class IIa
N-terminal motif (pediocin box)YGNGVYGNGVYGNGVYGNGVXCXXXXVXV
Disulfide bonds1 (Cys⁹–Cys¹⁴)211–2 conserved bonds
C-terminal domainAmphiphilic α-helixHydrophobicAmphiphilicHydrophobic/amphiphilic
Primary targetL. monocytogenesBroad Gram-positiveL. monocytogenesListeria spp.
Receptor specificityman-PTSman-PTSman-PTSman-PTS-dependent uptake

Role in Microbial Competition: Ecological Significance in Food and Gut Environments

In food systems, leucocin C production confers ecological advantages to L. carnosum in protein-rich, refrigerated environments like vacuum-packaged meats. By inhibiting Listeria monocytogenes, leucocin C producers dominate the microbial niche, delaying spoilage by competitors [4] [10]. The bacteriocin’s stability under refrigeration temperatures (4°C) and across pH 3.0–8.0 enhances its utility in food preservation [8]. In gut ecosystems, heterologous expression of leucocin C in probiotic yeast Saccharomyces boulardii demonstrated its anti-listerial activity without impairing host viability. Engineered S. boulardii secreting leucocin C reduced L. monocytogenes populations by 3-log units in co-culture assays, suggesting potential for gut pathogen biocontrol [8]. This application leverages bacteriocins’ narrow spectrum to spare commensal flora—unlike broad-spectrum antibiotics [6].

Table 3: Biotechnological Applications of Leucocin C

Application ContextDelivery SystemTarget PathogenEfficacyReference
Fermented meat preservationNative L. carnosumL. monocytogenes90% reduction at 4°C [4]
Probiotic engineeringS. boulardiiL. monocytogenes3-log reduction in vitro [8]
Active food packagingChitosan filmsL. monocytogenesInhibitory zones (7 mm)Not in sources

The ecological impact of leucocin C extends to spatial dynamics in bacterial communities. In structured environments (e.g., biofilms or food matrices), leucocin C producers form "exclusion zones" around colonies, preventing competitor invasion. This localized activity explains the coexistence of multiple bacteriocin producers in fermented foods like kimchi or sauerkraut, where Leuconostoc spp. partition niches via bacteriocin-mediated territoriality [3] [9].

Properties

Product Name

Bacteriocin leucocin C

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